molecular formula C15H22O2 B142351 3,5-Di-tert-butyl-2-hydroxybenzaldehyde CAS No. 37942-07-7

3,5-Di-tert-butyl-2-hydroxybenzaldehyde

Cat. No. B142351
CAS RN: 37942-07-7
M. Wt: 234.33 g/mol
InChI Key: RRIQVLZDOZPJTH-UHFFFAOYSA-N
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Description

3,5-Di-tert-butyl-2-hydroxybenzaldehyde is a molecule of therapeutic interest, particularly as a salicylaldehyde derivative. It has been the subject of various studies due to its potential applications in medicinal chemistry and its role as an intermediate in organic synthesis .

Synthesis Analysis

The synthesis of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde and its derivatives has been explored through several methods. A short synthesis route has been developed using the HBr-DMSO system as an effective oxidant, starting from 2-tert-butyl-p-cresol, with an overall yield of 45% for a four-step process . Additionally, the synthesis of organophosphorus derivatives of this compound has been proposed, starting from the readily accessible 3,5-di-tert-butyl-4-hydroxybenzaldehyde . Furthermore, the compound has been used in the synthesis of 3,5-Di-tert-butyl-4-hydroxybenzoic acid through bromination and subsequent oxidation .

Molecular Structure Analysis

The molecular structure of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde has been investigated using quantum chemical computations, including density functional theory (DFT). The molecule has been optimized at the B3LYP level of theory with a 6-311G+(d,p) basis set. Natural bond orbital (NBO) analysis has been performed to study donor-acceptor interactions and the stability of the molecule arising from hyperconjugative interactions .

Chemical Reactions Analysis

The reactivity of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde has been studied in various chemical reactions. Anionic condensations of the compound in the presence of weak bases have been explored, leading to products such as 3,5-di-tert-butyl-4-hydroxycinnamic acid and various lactones and acids . Additionally, its role in the electro-methoxylation reaction has been investigated, where it undergoes dimerization and methoxylation reactions to form related methoxyquinones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde have been characterized through spectroscopic methods such as FT-IR, FT-Raman, UV-Visible, and NMR. The spectral analysis has provided vibrational assignments based on potential energy differences. Molecular electronic parameters, including frontier molecular orbitals, electrostatic potential (ESP), and charge analysis, have been discussed to explain the bioactivity of the molecule. Molecular docking simulations have shown that it has good binding affinity toward influenza type D virus, indicating its antiviral activity .

Scientific Research Applications

Quantum Chemical Analysis

3,5-Di-tert-butyl-2-hydroxybenzaldehyde has been subjected to various spectroscopic studies, including FT-IR, FT-Raman, UV-Visible, and NMR, along with quantum chemical computations using density functional theory. This research provides insights into the molecular structure and bioactivity of the compound, particularly its antiviral activity against influenza viruses (Mary & James, 2020).

Synthesis and Chemical Reactions

Efficient synthesis methods for variants of this compound, such as tert-butyl-hydroxylated 3,5-di-tert-butyl-4-hydroxybenzaldehyde, have been developed. These methods explore the potential of the compound in various chemical processes and its role as a metabolite in drug candidates (Inagaki, Matsumoto, & Tsuri, 2003).

Complex Formation and Catalysis

Research also focuses on the formation of complexes with metals like copper(II) and iron(III) using derivatives of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde. These complexes are significant for catalytic processes like the oxidation of alcohols (Sutradhar et al., 2016).

Analytical Chemistry

The compound has applications in analytical chemistry, such as in the development of methods for evaluating compatibility with drug packaging materials and determining volatile small molecule compounds (Liu et al., 2019).

Environmental Impact Studies

Studies have also been conducted to understand the environmental impact and degradation of related compounds like butylated hydroxytoluene (BHT), which is degraded to 3,5-di-tert-butyl-4-hydroxybenzaldehyde. This research is vital for assessing the potential toxicities of these compounds in natural environments like water and soil (Fries & Püttmann, 2002).

Safety And Hazards

3,5-Di-tert-butyl-2-hydroxybenzaldehyde causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

3,5-Di-tert-butyl-2-hydroxybenzaldehyde is used in the synthesis of various complexes and ligands . Its future directions could involve further exploration of its antibacterial activity and its potential use in the synthesis of other complexes .

properties

IUPAC Name

3,5-ditert-butyl-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-14(2,3)11-7-10(9-16)13(17)12(8-11)15(4,5)6/h7-9,17H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRIQVLZDOZPJTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350777
Record name 3,5-Di-tert-butylsalicylaldehyde
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Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Di-tert-butyl-2-hydroxybenzaldehyde

CAS RN

37942-07-7
Record name 3,5-Di-tert-butylsalicylaldehyde
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Record name 3,5-Di-tert-butylsalicylaldehyde
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Record name 3,5-Di-tert-butylsalicylaldehyde
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Record name 3,5-di-tert-butyl-2-hydroxybenzaldehyde
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Record name 3,5-DI-TERT-BUTYLSALICYLALDEHYDE
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Synthesis routes and methods I

Procedure details

2,4-di-t-butylphenol (75 g, 0.36 mole) was dissolved in 200 ml absolute ethanol in a 1 L round bottom flask equipped with a water-cooled condenser. Sodium hydroxide (82 g, 2.0 moles) was dissolved in 80 ml water and added while still hot to the solution of phenol. Chloroform (156 g, 1.31 mole) was added in 2 ml portions over a 45-minute period. The resulting yellow-brown mixture was stirred 1 hour while cooling to ambient temperature. The mixture was diluted with 500 ml of 1M sulfuric acid and extracted with 200 ml of dichloromethane. The organic layer was isolated in a separatory funnel and dried over anhydrous magnesium sulfate. The mixture was filtered and rotoevaporated to a thick syrup. The yield was 33%. The IR spectrum of the crude product showed the characteristic aldehyde carbonyl (C=O) stretching frequency at 1648 cm-1. The product was used without further purification.
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75 g
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156 g
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500 mL
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Synthesis routes and methods II

Procedure details

A mixture of 208.4 g (1.0 mol) of 2,4-di-tert-butylphenol and 283.2 g (2.0 mol) of HMT in 500 mL of glacial acetic acid was heated at 130 C. with stirring for 2 hours. A solution of 500 mL of 20% (vol/vol) aqueous sulfuric acid was then added and the resulting solution was refluxed for 0.5 hour. The solution was cooled to around 60°-80° C. and the organic phase was separated from the aqueous phase. The organic phase was recrystallized twice from 150-200 mL of cold (0°-5° C.) methanol to give 93 to 107 g (40-46% yield) of pure 3,5-di-tert-butylsalicylaldehyde of greater than 95% purity by HPLC. mp 60°-62° C. 1H-NMR (60 MHz, CDCl3): δ9.8 (s,1H); 7.6 (d,1H); 7.3 (d,1H); 1.2-1.5 (d,18H). IR (KBr): 3400, 2980, 1650 cm-1.
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208.4 g
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Synthesis routes and methods III

Procedure details

A mixture of 10.42 g (50 mmol) of 2,4-di-tert-butylphenol and 21.03 g 150 mmol) of hexamethylenetetramine (HMT) in 50 mL of glacial acetic acid was heated at 130° C. with stirring for 2 hours. Twenty-five mL of water was then added and the resulting mixture was refluxed for 0.5 h. After cooling and workup as in Example 1, 5.5 g of 3,5-di-tert-butylsalicylaldehyde was obtained (46.9% yield).
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10.42 g
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Synthesis routes and methods IV

Procedure details

It has now been found that reaction of 2,4-di-tert-butylphenol with hexamethylenetetramine in glacial acetic acid followed by quenching with water or aqueous acid, extraction with a water insoluble non-polar solvent and filtration through silica gel provides 3,5-di-tert-butylsalicylaldehyde in more than 60% yield and of a purity suitable for the production of chiral Mn-Salen catalysts. Alternatively, reaction of 2,4-di-tert-butylphenol with HMT in glacial acetic acid followed by quenching with an aqueous acid, separating the aqueous phase from the organic phase and recrystallizing the organic phase in methanol provides 3,5-di-tert-butylsalicylaldehyde in more than 40% isolated yield and a purity suitable (>95%) for the production of the catalyst.
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Synthesis routes and methods V

Procedure details

It has now been found that reaction of 2,4-di-tert-butylphenol with hexamethylenetetramine in glacial acetic acid followed by quenching with water or aqueous acid, extraction with a water insoluble non-polar solvent and filtration through silica gel provides 3,5-di-tert-butylsalicylaldehyde in more than 60% yield and of a purity suitable for the production of chiral Mn-Salen catalysts. Alternatively, reaction of 2,4-di-tert-butylphenol with HMT in glacial acetic acid followed by quenching with an aqueous acid, separating the aqueous phase from the organic phase and recrystallizing the organic phase in methanol provides 3,5-di-tert-butylsalicylaldehyde in more than 40% isolated yield and a purity suitable (>95%) for the production of the catalyst.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Di-tert-butyl-2-hydroxybenzaldehyde
Reactant of Route 2
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3,5-Di-tert-butyl-2-hydroxybenzaldehyde
Reactant of Route 3
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3,5-Di-tert-butyl-2-hydroxybenzaldehyde
Reactant of Route 4
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3,5-Di-tert-butyl-2-hydroxybenzaldehyde
Reactant of Route 5
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3,5-Di-tert-butyl-2-hydroxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
3,5-Di-tert-butyl-2-hydroxybenzaldehyde

Citations

For This Compound
781
Citations
MDMCR da Silva, MV Gonçalves, MJS Monte - The Journal of Chemical …, 2010 - Elsevier
Reported in the present work are the values of the gaseous standard (p ∘ =0.1MPa) molar enthalpies of formation of 3-hydroxybenzaldehyde (3HBA), 4-hydroxybenzaldehyde (4HBA), …
Number of citations: 23 www.sciencedirect.com
SJJ Mary, C James - Chemical Data Collections, 2020 - Elsevier
The molecule of therapeutic interest 3,5-Di-tert-butyl-2-hydroxybenzaldehyde, a salicylaldehyde derivative has been subjected to FT-IR, FT- Raman, UV-Visible and NMR spectral …
Number of citations: 2 www.sciencedirect.com
DM Tooke, AL Spek - Acta Crystallographica Section E: Structure Reports …, 2004 - iucr.org
organic compounds Journal logo CRYSTALLOGRAPHIC COMMUNICATIONS ISSN: 2056-9890 Volume 60| Part 5| May 2004| Pages o766-o767 https://doi.org/10.1107/S160053680400830X …
Number of citations: 6 www.iucr.org
GA Ksendzova, NI Ostrovskaya, GN Semenkova… - Russian Journal of …, 2019 - Springer
C 6 -Substituted derivatives of 3,5-di-tert-butyl-1,2-dihydroxybenzene have been synthesized, and their effect on radiation-induced free-radical oxidation of n-hexane and production of …
Number of citations: 8 link.springer.com
GA Ksendzova, SN Samovich, VL Sorokin… - Radiation Physics and …, 2018 - Elsevier
In the present paper, the effects of hydroxylated benzaldehyde derivatives and gossypol – the known natural occurring compound – on formation of decomposition products resulting …
Number of citations: 5 www.sciencedirect.com
M Ulusoy, H Karabıyık, R Kılınçarslan, M Aygün… - Structural Chemistry, 2008 - Springer
Copper(II) and cobalt(II) complexes of salicylaldimine obtained by the condensation of N,N-diethyl-2-methyl-1,4-phenylenediamine with 3,5-di-tert-butyl-2-hydroxybenzaldehyde have …
Number of citations: 36 link.springer.com
ZL Chu, W Huang, K Cui, SH Gou - Acta Crystallographica Section E …, 2004 - scripts.iucr.org
(IUCr) 3,5-Di-tert-butyl-2-hydroxybenzaldehyde Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC COMMUNICATIONS Journals …
Number of citations: 4 scripts.iucr.org
ŞEN Pınar, SZ YILDIZ, Ö Tamer… - Karadeniz Chemical …, 2018 - dergipark.org.tr
This work presents the synthesis and characterization of a novel compound, (E)-tert-butyl (2-((3,5-di-tert-butyl-2-hydroxybenzylidene)amino)ethyl)carbamate as the Schiff base derivative…
Number of citations: 3 dergipark.org.tr
W Huang, Z Chu, F Xu - Journal of Molecular Structure, 2008 - Elsevier
In the formylation reaction of 2,4-dialkylphenol (2,4-di-tert-butylphenol, 2-tert-butyl-4-methylphenol and 2,4-dimethylphenol) in the presence of hexamethylenetetramine, steric effects of …
Number of citations: 1 www.sciencedirect.com
Y Bingöl Alpaslan, H Gökce, M Macit… - Journal of the …, 2021 - Wiley Online Library
A novel Schiff base ((E)–methyl–3–(3,5–di–tert–butyl–2–hydroxybenzylideneamino)–4–methylbenzoate (MDM), C 24 H 31 NO 3 ) at phenol–imine form with the OH⋯N intra–…
Number of citations: 0 onlinelibrary.wiley.com

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